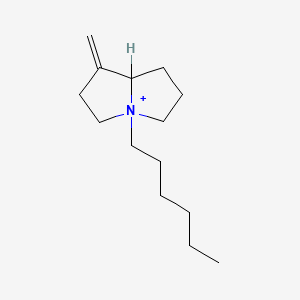
4-Hexyl-1-methyleneoctahydro-4lambda(5)-pyrrolizine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hexyl-1-methyleneoctahydro-4lambda(5)-pyrrolizine is a complex organic compound that belongs to the class of pyrrolizines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexyl-1-methyleneoctahydro-4lambda(5)-pyrrolizine typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrrolizine ring through cyclization of appropriate precursors.
Alkylation: Introduction of the hexyl group through alkylation reactions.
Methylenation: Addition of the methylene group to the pyrrolizine ring.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Small-scale production using batch reactors.
Continuous Flow Processing: Large-scale production using continuous flow reactors for better efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hexyl-1-methyleneoctahydro-4lambda(5)-pyrrolizine can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Substitution of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 4-Hexyl-1-methyleneoctahydro-4lambda(5)-pyrrolizine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting the activity of specific enzymes.
Receptor Binding: Binding to specific receptors on cell surfaces.
Signal Transduction: Modulating signal transduction pathways within cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolizidine Alkaloids: Naturally occurring compounds with similar structures.
Hexyl-substituted Pyrrolizines: Compounds with similar hexyl groups.
Uniqueness
4-Hexyl-1-methyleneoctahydro-4lambda(5)-pyrrolizine is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Conclusion
While detailed information on this compound is limited, this article provides a general overview based on typical characteristics of similar compounds. For precise and comprehensive data, consulting specific scientific literature and databases is recommended.
Eigenschaften
CAS-Nummer |
62934-53-6 |
|---|---|
Molekularformel |
C14H26N+ |
Molekulargewicht |
208.36 g/mol |
IUPAC-Name |
4-hexyl-7-methylidene-1,2,3,5,6,8-hexahydropyrrolizin-4-ium |
InChI |
InChI=1S/C14H26N/c1-3-4-5-6-10-15-11-7-8-14(15)13(2)9-12-15/h14H,2-12H2,1H3/q+1 |
InChI-Schlüssel |
GYTLQKVSZMZTAW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC[N+]12CCCC1C(=C)CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


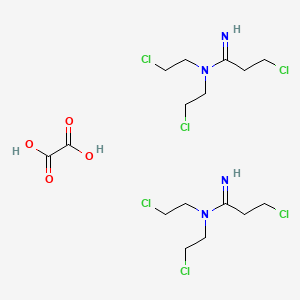
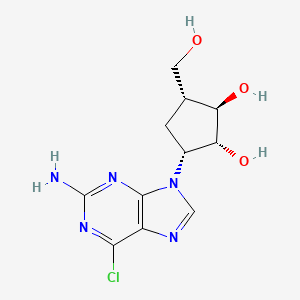

![1-(1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-en-6-yl)piperidine](/img/structure/B12792499.png)
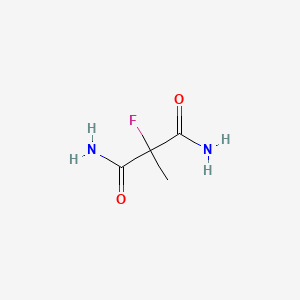
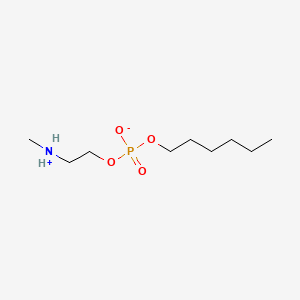
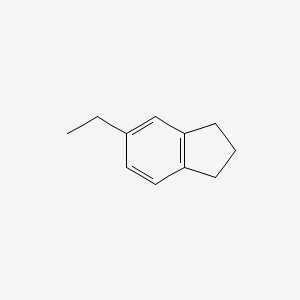

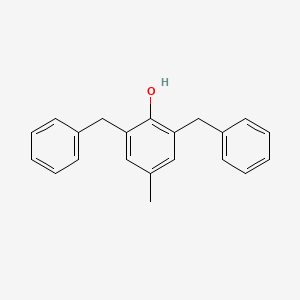
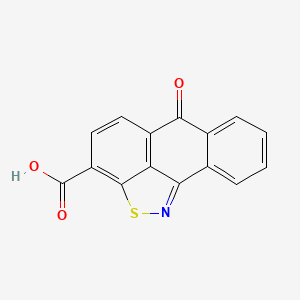
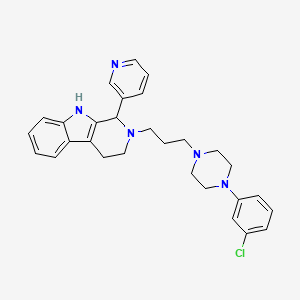
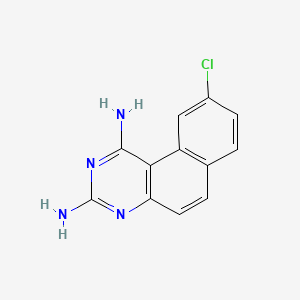
![1,4-Dimethyldibenzo[b,d]thiophene-2-carbaldehyde](/img/structure/B12792550.png)
![N-[3,5-bis(hydrazinecarbonyl)phenyl]hexadecane-1-sulfonamide](/img/structure/B12792565.png)
